Di-n-octyl Sulfone

Descripción general

Descripción

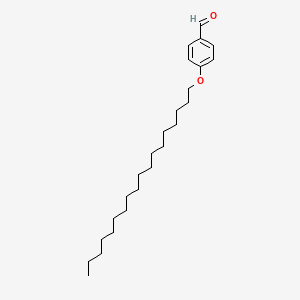

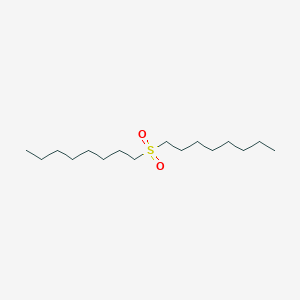

Di-n-octyl Sulfone is a chemical compound with the molecular formula C16H34O2S . It is a white to almost white powder or crystal and is often used in research and development .

Molecular Structure Analysis

The molecular structure of Di-n-octyl Sulfone is represented by the formula C16H34O2S . This indicates that it contains 16 carbon atoms, 34 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Di-n-octyl Sulfone is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The molecular weight of Di-n-octyl Sulfone is 290.51 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediary

Di-n-octyl Sulfone serves as a versatile intermediate in organic synthesis. It’s particularly useful in reactions where a sulfone group acts as a modulator of chemical reactivity, enabling a variety of transformations . This adaptability makes it a valuable ‘chemical chameleon’ in synthetic chemistry.

Agrochemicals Development

In the agrochemical industry, sulfone derivatives are employed to create compounds that can serve as pesticides or herbicides. The electron-withdrawing nature of the sulfone group enhances the reactivity of these molecules, making them effective in plant protection .

Pharmaceutical Applications

Sulfones, including Di-n-octyl Sulfone, are key building blocks in medicinal chemistry. They are used in the synthesis of drugs due to their ability to stabilize adjacent carbanions, which is crucial for the development of biologically active molecules .

Polymer Manufacturing

The sulfone group’s properties are exploited in polymer science to produce high-performance polymers. These materials often exhibit enhanced stability and resistance to degradation, which is essential for long-lasting applications .

Catalysis

Di-n-octyl Sulfone can be used in catalytic processes as a ligand or a catalyst modifier. Its presence can influence the rate and selectivity of chemical reactions, which is beneficial for industrial-scale syntheses .

Chromatography and Mass Spectrometry

This compound finds application in chromatography and mass spectrometry as a standard or a component of the measuring apparatus. It helps in achieving precise measurements and effective sample manipulation during analysis .

Synthesis of Functional Materials

Functional materials with specific electronic or optical properties can be synthesized using Di-n-octyl Sulfone. Its incorporation into materials can impart desired characteristics, such as conductivity or luminescence .

Environmental Remediation

Research is exploring the use of sulfone compounds in environmental remediation. Di-n-octyl Sulfone could potentially be used to remove pollutants from water or soil, aiding in the cleanup of contaminated sites .

Safety and Hazards

Mecanismo De Acción

Di-n-octyl Sulfone is soluble in many organic solvents . It can be used as a solvent in organic synthesis, for dissolving reactants and catalysts . It can also be used as a component in lubricating oils and plastic additives . In the field of electrochemistry, it has some applications, such as being used as an electrolyte or battery material .

Propiedades

IUPAC Name |

1-octylsulfonyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPCGEVFZZYCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396570 | |

| Record name | Di-n-octyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-n-octyl Sulfone | |

CAS RN |

7726-20-7 | |

| Record name | Di-n-octyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)

![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)